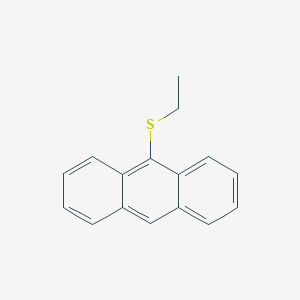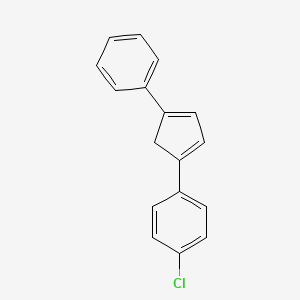
1-Chloro-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene is an organic compound that belongs to the class of benzene derivatives. This compound features a benzene ring substituted with a chlorine atom and a phenylcyclopentadienyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene typically involves the reaction of chlorobenzene with phenylcyclopentadiene under specific conditions. One common method is the Diels-Alder reaction, where phenylcyclopentadiene reacts with chlorobenzene in the presence of a catalyst to form the desired product. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and sulfonation, to introduce additional functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) at elevated temperatures.
Electrophilic Substitution: Reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of phenol derivatives.
Electrophilic Substitution: Formation of nitro and sulfonic acid derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced aromatic compounds.
Scientific Research Applications
1-Chloro-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(4-phenylcyclopenta-1-yl)benzene involves its interaction with molecular targets through various pathways:
Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds.
Electrophilic Substitution:
Oxidation and Reduction: The compound can undergo redox reactions, altering its chemical structure and properties.
Comparison with Similar Compounds
1-Chloro-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene can be compared with other similar compounds, such as:
Chlorobenzene: A simpler benzene derivative with a single chlorine substituent.
Phenylcyclopentadiene: A compound with a cyclopentadiene ring substituted with a phenyl group.
Benzene Derivatives: Compounds with various substituents on the benzene ring, such as nitrobenzene, toluene, and xylene.
Properties
CAS No. |
80109-14-4 |
|---|---|
Molecular Formula |
C17H13Cl |
Molecular Weight |
252.7 g/mol |
IUPAC Name |
1-chloro-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene |
InChI |
InChI=1S/C17H13Cl/c18-17-10-8-14(9-11-17)16-7-6-15(12-16)13-4-2-1-3-5-13/h1-11H,12H2 |
InChI Key |
QRHARZCXIWIQLN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14430025.png)
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane](/img/structure/B14430027.png)
![2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430036.png)
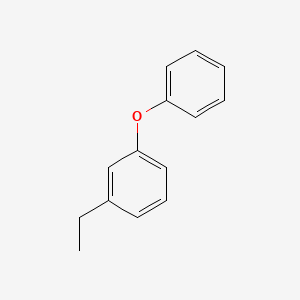
![Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate](/img/structure/B14430056.png)
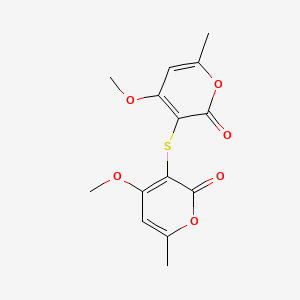

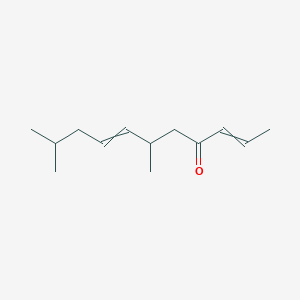
![2,2-Dimethyl-5-[(4-methylphenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14430082.png)
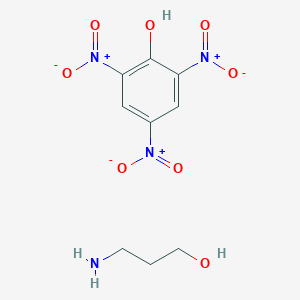
![2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride](/img/structure/B14430094.png)
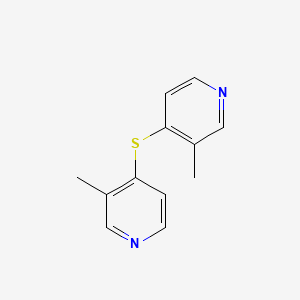
![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B14430101.png)
